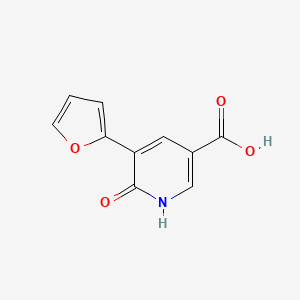

5-(Furan-2-yl)-6-oxo-1H-pyridin-3-carbonsäure

Übersicht

Beschreibung

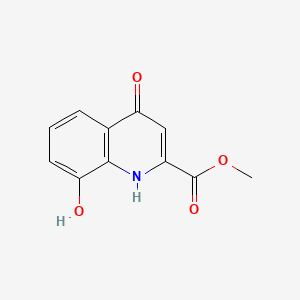

The compound “5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyridine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, furan derivatives have been synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Pyridine derivatives have been synthesized through multistep chemical routes .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), and nuclear magnetic resonance (NMR) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Furanderivate, einschließlich 5-(Furan-2-yl)-6-oxo-1H-pyridin-3-carbonsäure, wurden umfassend auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen haben Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Die Einarbeitung des Furan-Kerns in antibakterielle Mittel ist aufgrund seines therapeutischen Potenzials eine Schlüsselstrategie in der pharmazeutischen Chemie. Die Entwicklung neuer Furan-basierter antibakterieller Verbindungen könnte entscheidend sein, um der globalen Herausforderung der mikrobiellen Resistenz zu begegnen.

Fungizide und Pestizide

Der Furan-Kern ist auch in Verbindungen vorhanden, die als Fungizide und Pestizide dienen . Die strukturelle Vielseitigkeit von Furanderivaten ermöglicht die Synthese verschiedener Verbindungen mit potenziellen Anwendungen in der Landwirtschaft. Diese Verbindungen können helfen, Nutzpflanzen vor Pilzinfektionen und Schädlingsbefall zu schützen und so zu einer höheren landwirtschaftlichen Produktivität beitragen.

Chemotherapeutische Mittel

Einige Furanderivate zeigen eine Reihe pharmakologischer Aktivitäten, darunter blutdrucksenkende, entzündungshemmende und schmerzlindernde Eigenschaften . Dies macht sie zu wertvollen chemotherapeutischen Mitteln. Die vielfältigen biologischen Aktivitäten dieser Verbindungen können genutzt werden, um neue Medikamente für verschiedene Gesundheitszustände zu entwickeln.

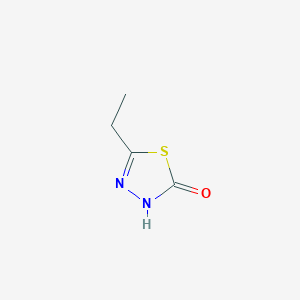

Synthese von heterocyclischen Verbindungen

Furanderivate sind wichtige Zwischenprodukte bei der Synthese heterocyclischer Verbindungen wie Oxadiazole und Triazole . Diese Heterocyclen sind in der pharmazeutischen Industrie wichtig für die Herstellung von Arzneimitteln mit spezifischen therapeutischen Wirkungen. Die Fähigkeit, diese Verbindungen aus Furanderivaten zu synthetisieren, erweitert das Repertoire der verfügbaren Medikamente.

Biobasierte Materialien

Die Abkehr von Petrochemikalien hin zu biobasierten Materialien hat die Bedeutung von Furanderivaten erhöht . Diese Verbindungen können aus Biomasse synthetisiert werden und bieten eine nachhaltige Alternative zu herkömmlichen chemischen Reaktanten. Furanderivate können verwendet werden, um eine Vielzahl von Materialien herzustellen, darunter Kunststoffe, Brennstoffe und andere wertvolle Chemikalien.

Enzymkatalysierte Reaktionen

Furanderivate sind Substrate in enzymkatalysierten Reaktionen, die zur Produktion wertvoller Chemikalien führen . Zum Beispiel kann die Oxidation von 5-Hydroxymethylfurfural durch bestimmte Enzyme zur Bildung von Furan-2,5-dicarbonsäure führen, einem Vorläufer für die Biopolymerproduktion. Diese Anwendung unterstreicht die Rolle von Furanderivaten in der grünen Chemie und nachhaltigen Produktionsprozessen.

Organische Synthese

Die fragliche Verbindung kann als Ausgangsmaterial oder Zwischenprodukt in der organischen Synthese verwendet werden . Seine Reaktivität ermöglicht die Herstellung einer Vielzahl organischer Moleküle, die Anwendungen von der Materialwissenschaft bis zur Medikamentenentwicklung haben können.

Wirkmechanismus

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may interact with multiple targets within the cell.

Mode of Action

Furan derivatives are known to interact with various cellular targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity, resulting in its observed biological effects.

Biochemical Pathways

Given the broad biological activities of furan derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, viral replication, or cell proliferation, among others.

Pharmacokinetics

The bioavailability of a compound is influenced by its adme properties, which determine how much of the compound reaches its site of action within the body .

Result of Action

Based on the known biological activities of furan derivatives, this compound may have effects such as inhibiting the proliferation of certain cell types , modulating inflammatory responses, or interfering with viral replication .

Biochemische Analyse

Biochemical Properties

5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . The interaction between 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and bacterial enzymes involves the formation of a stable complex, which prevents the enzymes from catalyzing essential biochemical reactions necessary for bacterial survival . Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can inhibit the proliferation of certain cancer cells by inducing apoptosis, a process of programmed cell death . This apoptotic effect is mediated through the activation of specific signaling pathways that lead to the expression of pro-apoptotic genes and the suppression of anti-apoptotic genes . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activity, without causing significant toxicity . At higher doses, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which further increases in dosage do not enhance its therapeutic effects but instead lead to toxicity .

Metabolic Pathways

5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence its therapeutic effects and toxicity, as the metabolites may contribute to its overall activity and potential side effects . Additionally, this compound can affect metabolic flux and the levels of key metabolites, further influencing cellular function and responses .

Transport and Distribution

The transport and distribution of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is important for its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZFHAUWGTAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686892 | |

| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-61-1 | |

| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)